molecular formula C6H6ClFN2 B2496430 (2-Chloro-5-fluorophenyl)hydrazine CAS No. 737752-10-2

(2-Chloro-5-fluorophenyl)hydrazine

Cat. No.: B2496430
CAS No.: 737752-10-2
M. Wt: 160.58
InChI Key: KVRPQPVFZQQCRB-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)hydrazine is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a hydrazine functional group

Scientific Research Applications

(2-Chloro-5-fluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Safety and Hazards

“(2-Chloro-5-fluorophenyl)hydrazine” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

It’s worth noting that hydrazine derivatives, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Hydrazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Hydrazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Chloro-5-fluorophenyl)hydrazine may impact multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 197.038 Da , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the broad range of biological activities associated with hydrazine derivatives , it’s likely that the compound’s effects at the molecular and cellular level are diverse and depend on the specific target and cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound in a refrigerator , suggesting that lower temperatures may help maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-5-fluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce various amines.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-fluorophenyl)hydrazine
  • (2-Chloro-4-fluorophenyl)hydrazine
  • (2-Chloro-6-fluorophenyl)hydrazine

Uniqueness

(2-Chloro-5-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPQPVFZQQCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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